1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique combination of azepane, pyrimidine, and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)11-5-8-19(17-11)13-9-12(15-10-16-13)18-6-3-1-2-4-7-18/h5,8-10H,1-4,6-7H2,(H,20,21) |
InChI Key |
HYLJVWMMIBEQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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